molecular formula C9H12O4 B13209929 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13209929
M. Wt: 184.19 g/mol
InChI Key: YBBHPEXKWDXONJ-UHFFFAOYSA-N
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Description

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethylfuran, which can be obtained through the alkylation of furan with ethyl halides.

    Hydroxylation: The next step involves the hydroxylation of 5-ethylfuran to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.

    Carboxylation: The final step is the carboxylation of the hydroxylated intermediate to form the desired this compound. This can be accomplished using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.

    Reduction: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives of the furan ring.

Scientific Research Applications

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(5-Methylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(5-Propylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Biological Activity

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid (EFHPA) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of EFHPA, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

EFHPA is characterized by the presence of a furan ring, which is known for its reactivity and biological significance. The ethyl substitution at the 5-position of the furan enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EFHPA derivatives. For instance, compounds containing furan rings have demonstrated significant activity against various pathogenic microorganisms:

  • Antibacterial Activity : EFHPA and its derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. A study indicated that derivatives with furan moieties exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : EFHPA has also been tested against fungal pathogens like Candida albicans and Candida auris, with promising results. Compounds derived from furanic acids demonstrated MIC values as low as 0.5 µg/mL against these resistant strains .

Table 1: Antimicrobial Efficacy of EFHPA Derivatives

PathogenMIC (µg/mL)Reference
Staphylococcus aureus1 - 8
Enterococcus faecalis0.5 - 2
Candida albicans< 64
Candida auris0.5 - 64

Anticancer Activity

The anticancer potential of EFHPA has been explored in various studies, particularly focusing on its effects on lung cancer cell lines such as A549. Notably:

  • Cytotoxicity : EFHPA derivatives have been shown to reduce cell viability significantly. For example, certain compounds reduced A549 cell viability to as low as 17.2% compared to untreated controls .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell migration, which are critical in cancer metastasis. The incorporation of specific substituents on the furan ring has been linked to enhanced anticancer activity .

Table 2: Anticancer Activity of EFHPA Derivatives

CompoundCell LineViability Reduction (%)Reference
Compound with 2-furylA54917.2
Compound with nitrothiopheneA54934.2
Control (Doxorubicin)A549Variable-

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have confirmed that EFHPA derivatives exhibit structure-dependent antimicrobial and anticancer activities. For instance, a derivative containing a phenolic moiety showed broad-spectrum activity against ESKAPE pathogens and drug-resistant fungi .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the furan ring or the hydroxyl groups significantly affect the biological activity of EFHPA derivatives. Compounds with additional functional groups often exhibited enhanced potency against both bacterial and cancer cell lines .
  • Clinical Implications : Given the rising prevalence of antibiotic resistance and the need for novel anticancer agents, EFHPA presents a promising scaffold for drug development aimed at targeting resistant pathogens and cancer cells effectively.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H12O4/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8,10H,2,5H2,1H3,(H,11,12)

InChI Key

YBBHPEXKWDXONJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CC(C(=O)O)O

Origin of Product

United States

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